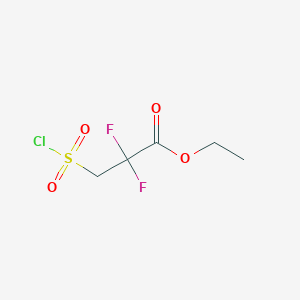
Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. This compound is a highly reactive electrophile that can undergo various reactions with nucleophiles, making it a versatile building block for the synthesis of complex molecules.
Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
A study by Vogt et al. (2013) examined the polymorphic forms of a closely related investigational pharmaceutical compound, using spectroscopic and diffractometric techniques. This research highlights the challenges in analyzing and characterizing compounds with similar molecular structures and the significance of understanding polymorphism in the development of pharmaceuticals (Vogt et al., 2013).
Synthesis and Reactivity
Research by L’Heureux et al. (2010) introduced aminodifluorosulfinium salts as selective fluorinating agents, demonstrating their enhanced stability and ease of handling compared to traditional reagents. This study underscores the evolving landscape of fluorination chemistry and the development of safer, more efficient reagents for the synthesis of fluorinated compounds, which is relevant to the handling and reactivity of Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate (L’Heureux et al., 2010).
Application in Energy Storage
A study by Huang et al. (2016) explored the use of Ethyl 3,3,3-trifluoropropanoate, a compound with structural similarities, as an additive to improve the cycling performance of LiMn2O4 cathodes in lithium-ion batteries. The additive significantly enhanced capacity retention, demonstrating the potential of fluoroalkyl esters in improving the longevity and performance of energy storage devices (Huang et al., 2016).
Advances in Organic Synthesis
Goumont et al. (1999) reported on the synthesis and cycloaddition reactions of Ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates, demonstrating their utility in producing cycloadducts with specific stereochemistries. This research contributes to the understanding of how modifications in sulfonyl fluorides can influence reactivity and product formation in organic synthesis (Goumont et al., 1999).
properties
IUPAC Name |
ethyl 3-chlorosulfonyl-2,2-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O4S/c1-2-12-4(9)5(7,8)3-13(6,10)11/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROOWPCYTDXQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS(=O)(=O)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate | |
CAS RN |
1602961-92-1 |
Source


|
| Record name | ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)
![6-Fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-morpholin-4-ylquinolin-4-one](/img/structure/B2982266.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2982270.png)
![4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B2982271.png)


![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)
![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2982282.png)
![5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2982283.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2982286.png)
